molecular formula C23H26FN5O3 B2386919 N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021071-49-7

N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2386919
CAS No.: 1021071-49-7
M. Wt: 439.491
InChI Key: VYUGHQXNHPNSPW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an imidazole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the imidazole derivative with piperazine in the presence of a suitable solvent like ethanol.

    Coupling with 2,4-Dimethoxyphenyl Acetic Acid: The final step involves coupling the piperazine derivative with 2,4-dimethoxyphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups, using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced amines and alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-31-17-7-8-19(21(15-17)32-2)26-22(30)16-27-11-13-28(14-12-27)23-25-9-10-29(23)20-6-4-3-5-18(20)24/h3-10,15H,11-14,16H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGHQXNHPNSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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